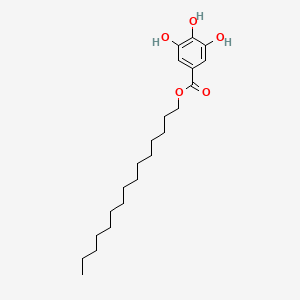
Pentadecyl 3,4,5-trihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by a long alkyl chain (pentadecyl group) attached to a benzoate moiety that contains three hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentadecyl 3,4,5-trihydroxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of gallic acid (3,4,5-trihydroxybenzoic acid) with pentadecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of renewable resources such as cardanol, derived from cashew nut shell liquid, can also be explored for the production of the pentadecyl group .
Analyse Des Réactions Chimiques
Types of Reactions
Pentadecyl 3,4,5-trihydroxybenzoate can undergo various chemical reactions including:
Oxidation: The hydroxyl groups on the benzoate moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of the ester group.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and partially reduced esters.
Substitution: Ether or amine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which pentadecyl 3,4,5-trihydroxybenzoate exerts its effects is primarily through its antioxidant activity. The hydroxyl groups on the benzoate moiety can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress . Additionally, the compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), which are involved in inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,4,5-trihydroxybenzoate (Gallic Acid Ethyl Ester): Similar antioxidant and anti-inflammatory properties.
Propyl 3,4,5-trihydroxybenzoate (Propyl Gallate): Used as an antioxidant in food and cosmetics.
Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate): Known for its antimicrobial and antioxidant activities.
Uniqueness
Pentadecyl 3,4,5-trihydroxybenzoate is unique due to its long alkyl chain, which enhances its lipophilicity and allows it to integrate into lipid membranes more effectively. This property can improve its efficacy in biological systems and its stability in formulations compared to shorter-chain analogs .
Propriétés
Numéro CAS |
147391-54-6 |
|---|---|
Formule moléculaire |
C22H36O5 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
pentadecyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C22H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-27-22(26)18-16-19(23)21(25)20(24)17-18/h16-17,23-25H,2-15H2,1H3 |
Clé InChI |
PMUSKGUULUJIFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


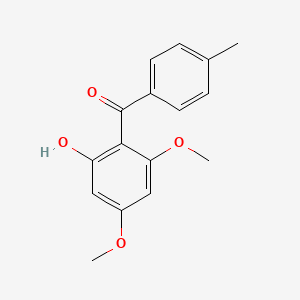


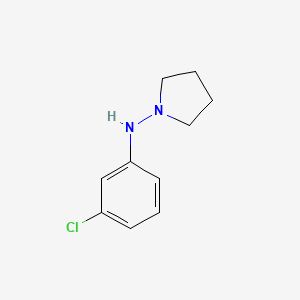
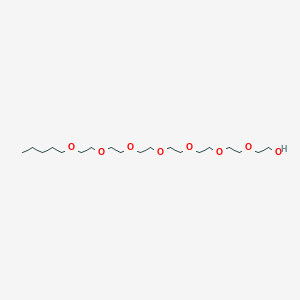
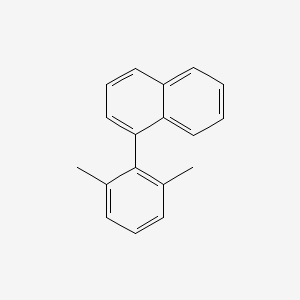
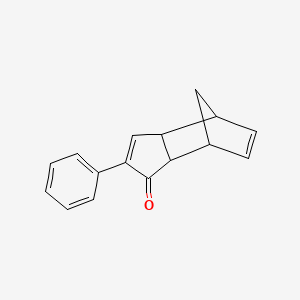
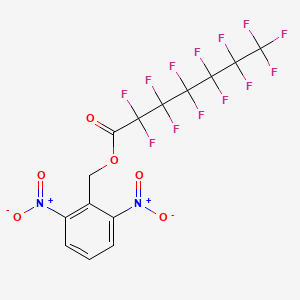
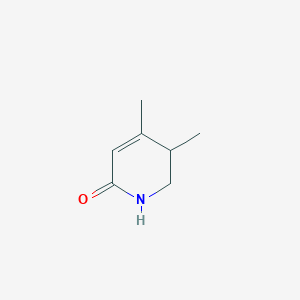
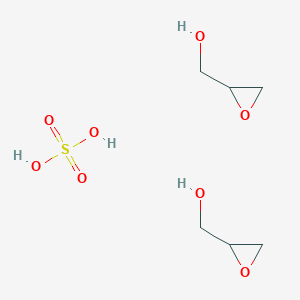
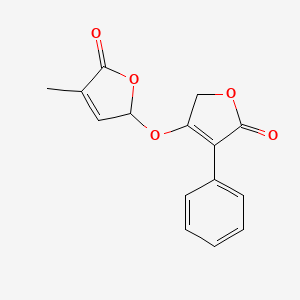
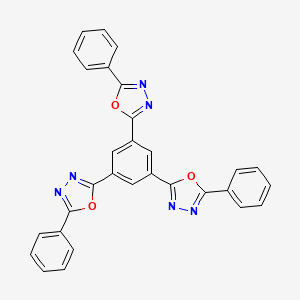
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)

